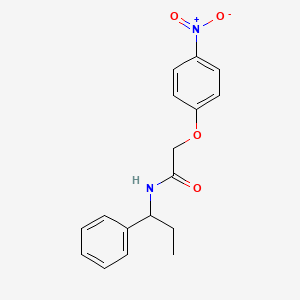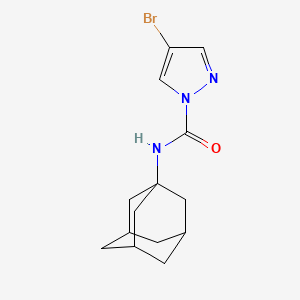
3-ethoxy-N-(1-phenylpropyl)benzamide
Descripción general
Descripción
3-ethoxy-N-(1-phenylpropyl)benzamide, also known as EPPB, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential use in cancer research. EPPB has been shown to inhibit the activity of a protein called TGFβR1, which is involved in the growth and proliferation of cancer cells.
Mecanismo De Acción
3-ethoxy-N-(1-phenylpropyl)benzamide inhibits the activity of TGFβR1 by binding to a specific site on the protein, which prevents it from activating downstream signaling pathways that promote cancer cell growth and proliferation. This inhibition of TGFβR1 signaling has been shown to induce cell death in cancer cells and to reduce tumor growth in animal models.
Biochemical and Physiological Effects:
3-ethoxy-N-(1-phenylpropyl)benzamide has been shown to have minimal toxicity and to be well-tolerated in animal studies. It has been shown to reduce tumor growth in several types of cancer, including breast, colon, and pancreatic cancer. 3-ethoxy-N-(1-phenylpropyl)benzamide has also been shown to have anti-inflammatory effects and to reduce the severity of inflammatory diseases such as colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-ethoxy-N-(1-phenylpropyl)benzamide in lab experiments is its specificity for TGFβR1, which allows for the investigation of the role of TGFβR1 in cancer and inflammatory diseases. However, 3-ethoxy-N-(1-phenylpropyl)benzamide has limited solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, 3-ethoxy-N-(1-phenylpropyl)benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
Future research on 3-ethoxy-N-(1-phenylpropyl)benzamide could focus on optimizing its chemical structure to improve its solubility and bioavailability. Additionally, 3-ethoxy-N-(1-phenylpropyl)benzamide could be tested in combination with other cancer treatments to evaluate its potential as a complementary therapy. Further studies could also investigate the role of TGFβR1 in other diseases, such as fibrosis and cardiovascular disease, and evaluate the potential of 3-ethoxy-N-(1-phenylpropyl)benzamide as a treatment for these conditions.
Aplicaciones Científicas De Investigación
3-ethoxy-N-(1-phenylpropyl)benzamide has been shown to be a potent inhibitor of TGFβR1, which is involved in cancer cell growth and proliferation. It has been used in several studies to investigate the role of TGFβR1 in cancer progression and to evaluate the efficacy of 3-ethoxy-N-(1-phenylpropyl)benzamide as a potential cancer treatment. 3-ethoxy-N-(1-phenylpropyl)benzamide has also been shown to have anti-inflammatory effects and has been used in studies to investigate the role of TGFβR1 in inflammatory diseases.
Propiedades
IUPAC Name |
3-ethoxy-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(14-9-6-5-7-10-14)19-18(20)15-11-8-12-16(13-15)21-4-2/h5-13,17H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLDISHIMPWOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-isopropyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278468.png)

![isopropyl 4-(4-fluorophenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278486.png)

![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4278498.png)


![2-({[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278520.png)


![N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4278550.png)
![3-({[(4-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4278554.png)
